molecular formula C14H21N B13212201 4-Cyclohexyl-2-ethylaniline

4-Cyclohexyl-2-ethylaniline

Cat. No.: B13212201
M. Wt: 203.32 g/mol
InChI Key: VOQYIGMQJZCORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-2-ethylaniline is an organic compound belonging to the class of anilines It features a cyclohexyl group and an ethyl group attached to the benzene ring, making it a unique derivative of aniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-ethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with cyclohexyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, leading to the formation of nitro and sulfonic acid derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines and hydrocarbons.

    Substitution: Nitroanilines and sulfonic acid derivatives.

Scientific Research Applications

4-Cyclohexyl-2-ethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-ethylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its effects are mediated through pathways involving the formation of intermediates and transition states, leading to the desired products.

Comparison with Similar Compounds

    4-Ethylaniline: Similar structure but lacks the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the ethyl group.

    Aniline: The parent compound without any alkyl substitutions.

Uniqueness: 4-Cyclohexyl-2-ethylaniline is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-cyclohexyl-2-ethylaniline

InChI

InChI=1S/C14H21N/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h8-10,12H,2-7,15H2,1H3

InChI Key

VOQYIGMQJZCORI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2CCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.